molecular formula C10H11N3O2 B048643 8-Azatryptophan CAS No. 117782-75-9

8-Azatryptophan

Cat. No.: B048643
CAS No.: 117782-75-9
M. Wt: 205.21 g/mol
InChI Key: KPOIYQLWQBUZIS-UHFFFAOYSA-N
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Description

2-Amino-3-(pyrazolo(1,5-a)pyridin-3-yl)propionic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine moiety fused with an amino acid structure

Preparation Methods

The synthesis of 2-Amino-3-(pyrazolo(1,5-a)pyridin-3-yl)propionic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[1,5-a]pyridine core, which can be achieved through cyclization reactions involving hydrazines and pyridine derivatives.

Industrial production methods for this compound may involve optimizing these synthetic routes to improve yield and scalability. This often includes the use of robust catalysts and reaction conditions that can be easily controlled and replicated on a larger scale .

Chemical Reactions Analysis

2-Amino-3-(pyrazolo(1,5-a)pyridin-3-yl)propionic acid undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dimethyl sulfoxide, and controlled temperatures to ensure the desired reaction pathways. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted and functionalized derivatives of the original compound .

Scientific Research Applications

2-Amino-3-(pyrazolo(1,5-a)pyridin-3-yl)propionic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-(pyrazolo(1,5-a)pyridin-3-yl)propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. This binding can modulate the activity of the target, leading to downstream effects on cellular pathways and processes .

Comparison with Similar Compounds

2-Amino-3-(pyrazolo(1,5-a)pyridin-3-yl)propionic acid can be compared with other similar compounds, such as:

The uniqueness of 2-Amino-3-(pyrazolo(1,5-a)pyridin-3-yl)propionic acid lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties not found in other related compounds .

Properties

IUPAC Name

2-amino-3-pyrazolo[1,5-a]pyridin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c11-8(10(14)15)5-7-6-12-13-4-2-1-3-9(7)13/h1-4,6,8H,5,11H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOIYQLWQBUZIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30922544
Record name 3-Pyrazolo[1,5-a]pyridin-3-ylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30922544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117782-75-9
Record name 8-Azatryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117782759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyrazolo[1,5-a]pyridin-3-ylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30922544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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